Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and pyrazole rings endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Ethyl 3-(pyridin-2-YL)-1H-pyrazole-5-carboxylate
- Ethyl 3-(pyridin-4-YL)-1H-pyrazole-5-carboxylate
- Methyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Comparison: this compound is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a distinct and valuable scaffold for drug discovery .
Biological Activity
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this pyrazole derivative, drawing from various research studies and findings.
Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The structural features of pyrazoles contribute to their pharmacological effects, making them valuable in drug development.
2. Synthesis of this compound
The synthesis typically involves the reaction of pyridine derivatives with hydrazine followed by subsequent reactions to form the pyrazole ring. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with suitable carbonyl compounds.
- Cyclization : Formation of the pyrazole ring through cyclization reactions involving carboxylic acid derivatives.
3.1 Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed a selectivity index suggesting it could be a safer alternative to traditional NSAIDs.
Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
---|---|---|---|
This compound | 0.034 μM | 0.052 μM | 1.53 |
3.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
3.3 Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
4. Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Inflammation : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in swelling compared to control groups.
- Cancer Cell Line Study : Research on HeLa cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
5. Conclusion
This compound represents a promising scaffold for developing new therapeutic agents due to its multifaceted biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties warrant further investigation to fully understand its mechanisms and potential applications in clinical settings.
Properties
IUPAC Name |
ethyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDPBKZRMDSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341772 | |
Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251658-58-9 | |
Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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